Ajugacumbin A

Description

Ajugacumbin A is a neo-clerodane diterpenoid isolated from Ajuga decumbens Thunb. (Lamiaceae), a plant traditionally used in Chinese medicine for its anti-inflammatory, anticancer, and wound-healing properties . Structurally, it belongs to the clerodane class, characterized by a bicyclic diterpene framework with oxygenated functional groups. Its molecular formula is C27H38O8 (molecular weight: 490.60 g/mol) . Ajugacumbin A has been identified alongside other diterpenoids, such as Ajugacumbins B–F, in phytochemical studies of A. decumbens .

Properties

Molecular Formula |

C27H38O7 |

|---|---|

Molecular Weight |

474.6 g/mol |

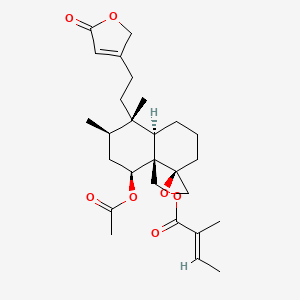

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m1/s1 |

InChI Key |

TWZAPYCYRPQAOD-PIJHPVSDSA-N |

SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCC[C@]13CO3)[C@@]([C@@H](C[C@@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Ajugacumbin A and its analogs share a neo-clerodane skeleton but differ in substituents and stereochemistry. Key structural distinctions include:

- Ajugacumbin A : Contains a carboxyl group at C-4, which is critical for antifeedant activity .

- Ajugacumbin B: Molecular formula C25H36O6 (432.56 g/mol), with a (2E)-2-methyl-2-butenoate ester group and six stereocenters .

- Ajugacumbin F : Formula C25H38O7 (450.58 g/mol), featuring additional hydroxylation .

Table 1: Structural Comparison of Ajugacumbin A and Analogs

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Stereocenters |

|---|---|---|---|---|

| Ajugacumbin A | C27H38O8 | 490.60 | C-4 carboxyl | Not specified |

| Ajugacumbin B | C25H36O6 | 432.56 | 2-methyl-2-butenoate ester | 6 |

| Ajugacumbin F | C25H38O7 | 450.58 | Hydroxyl, ester | Not specified |

| Ajugamarin A1 | Not provided | Not provided | Epoxy ring, acetylated sugars | Not specified |

Antifeedant Activity

Ajugacumbin A’s C-4 carboxyl group enhances antifeedant properties compared to derivatives lacking this moiety. For example, structural modifications in nor-clerodane analogs (e.g., removal of the carboxyl group) reduced activity by 50–70% .

Enzyme Inhibition

- Ajugacumbin B exhibits potent AKR1B10 inhibitory activity (IC50: 85.19 ± 1.02 nM), outperforming the positive control Epalrestat (82.09 ± 1.62 nM) . Molecular docking suggests its ester groups and stereochemistry enhance binding to AKR1B10’s active site .

Antioxidant and Tyrosinase Inhibition

Sources and Isolation

All Ajugacumbins are isolated from Ajuga species via chromatographic techniques (e.g., silica gel, HPLC) . Ajugacumbin A and B are frequently co-isolated, suggesting biosynthetic relatedness .

Q & A

Q. What are the natural sources and structural characteristics of Ajugacumbin A?

Ajugacumbin A is a diterpenoid compound isolated from Ajuga decumbens (Bai Mao Xia Ku Cao). Its molecular formula is C27H38O8 (molecular weight: 490.60), with multiple oxygenated functional groups contributing to its bioactivity. Structural elucidation typically involves NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Researchers should cross-reference spectral data with established databases (e.g., SciFinder, PubChem) and prior publications to confirm structural assignments .

Q. How can researchers design experiments to isolate Ajugacumbin A from plant material?

Isolation protocols involve solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC. Key steps include:

- Solvent selection : Polar solvents for initial extraction to capture secondary metabolites.

- Fractionation : Use gradient elution to separate compounds by polarity.

- Purity validation : Assess fractions via HPLC-DAD or LC-MS, ensuring >95% purity for biological assays. Detailed protocols should align with guidelines for natural product isolation, emphasizing reproducibility and documentation of solvent ratios, temperatures, and retention times .

Q. What preliminary pharmacological activities have been reported for Ajugacumbin A?

Early studies highlight anti-inflammatory and cytotoxic properties. For example, in vitro assays might involve:

- NF-κB inhibition : Measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression. Researchers must include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across multiple cell lines to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Ajugacumbin A?

Discrepancies in pharmacological outcomes (e.g., varying IC50 values across studies) may arise from differences in assay conditions, compound purity, or cell line variability. To address this:

- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.

- Validate compound stability : Test degradation under assay conditions via LC-MS.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, effect size calculations) to identify confounding variables .

Q. What strategies are recommended for synthesizing Ajugacumbin A derivatives to enhance bioactivity?

Derivatization often targets hydroxyl or carbonyl groups. Methodological steps include:

- Retrosynthetic analysis : Identify key functional groups for modification (e.g., acetylation of hydroxyls).

- Catalytic optimization : Use organocatalysts or transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve yield.

- SAR studies : Corrogate structural changes with bioactivity shifts using 3D-QSAR models or molecular docking simulations. Researchers should document synthetic pathways in detail, including reaction temperatures, catalysts, and purification methods, to ensure reproducibility .

Q. How should researchers design in vivo studies to investigate Ajugacumbin A’s mechanism of action?

In vivo models (e.g., murine inflammation or xenograft models) require:

- Dose optimization : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to establish effective doses.

- Biomarker tracking : Use ELISA or Western blotting to monitor target proteins (e.g., COX-2, Bcl-2).

- Control groups : Include vehicle controls and reference drugs (e.g., paclitaxel for antitumor studies). Ethical approval and adherence to ARRIVE guidelines for animal research are mandatory .

Q. What analytical methods are critical for detecting Ajugacumbin A in complex biological matrices?

LC-MS/MS is the gold standard for quantification in plasma or tissue samples. Key parameters:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.

- Ionization mode : Electrospray ionization (ESI) in positive or negative mode, depending on compound polarity.

- Validation : Assess linearity (R<sup>2</sup> > 0.99), LOD/LOQ, and matrix effects per ICH guidelines. Cross-validate results with orthogonal methods like HPLC-UV to ensure accuracy .

Methodological and Theoretical Considerations

Q. How can researchers apply the FINER criteria to formulate hypotheses about Ajugacumbin A’s therapeutic potential?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis development:

- Novelty : Investigate understudied targets (e.g., NLRP3 inflammasome modulation).

- Feasibility : Prioritize assays with existing lab infrastructure (e.g., access to zebrafish models for toxicity screening).

- Ethical compliance : Ensure animal studies minimize suffering via anesthesia protocols. Hypotheses should be iteratively refined through pilot studies and literature gaps analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Ajugacumbin A studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC50/IC50. For multi-parametric

Q. How can researchers ensure the reproducibility of Ajugacumbin A-related experiments?

Reproducibility hinges on:

- Detailed supplementary materials : Publish NMR spectra, raw assay data, and step-by-step protocols.

- Reagent validation : Certify cell line authenticity (STR profiling) and compound purity (≥95% by HPLC).

- Blinded experiments : Separate compound preparation and data analysis teams to reduce bias.

Journals like Advanced Journal of Chemistry, Section B mandate rigorous documentation for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.